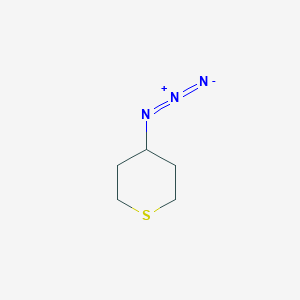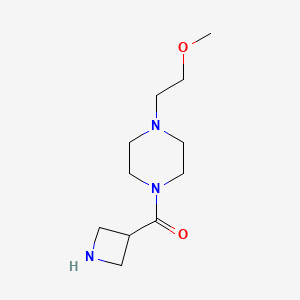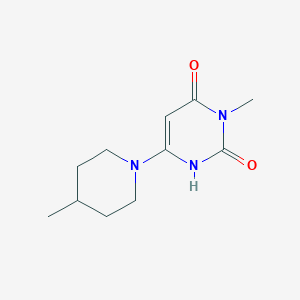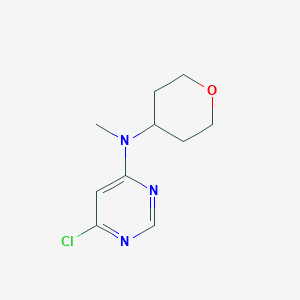
6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine” were not found, a study on the synthesis of pyrimidinamine derivatives might provide some insights . In this study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine” consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Stable Betainic Pyrimidinaminides Synthesis : A study explored the nucleophilic substitution of 4-(dimethylamino)pyridine on 4-amino substituted 2,5,6-trichloropyrimidines, leading to the formation of stable betainic pyrimidinaminides, demonstrating a methodology for generating analogs of the compound (Schmidt, 2002).
Biological Activities
- Antifungal and Antibacterial Properties : Some derivatives synthesized from similar pyrimidinic compounds have shown potential fungicidal properties, indicating a potential area of application for similar structures (Тумкявичюс et al., 2013).
- Insecticidal and Antimicrobial Potential : Research on pyrimidine linked pyrazole heterocyclics, which are structurally related, demonstrated insecticidal and antimicrobial potential, suggesting that similar pyrimidin-4-amine derivatives could be explored for these applications (Deohate & Palaspagar, 2020).
- Plant Growth Stimulating Effect : A study found that derivatives of pyrimidin-4-amine showed a pronounced plant growth stimulating effect, highlighting an agricultural application of such compounds (Pivazyan et al., 2019).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyrimidinic Schiff bases, structurally related to the compound of interest, were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating potential industrial applications for corrosion protection (Ashassi-Sorkhabi et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Pyrimidinamine derivatives, including “6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, new compounds that have not yet evolved non-target resistance and target resistance are being developed .
Propiedades
IUPAC Name |
6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14(8-2-4-15-5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZYHMTUSANOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



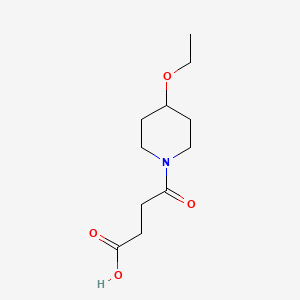
![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)

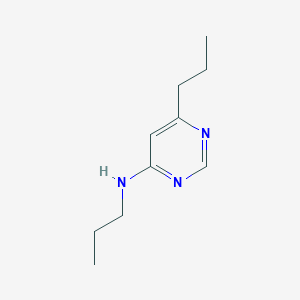
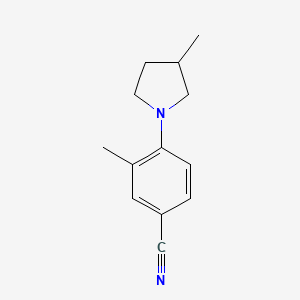

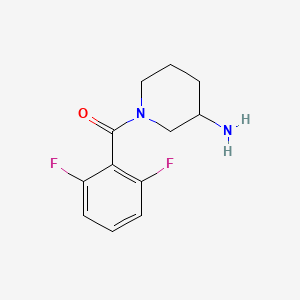
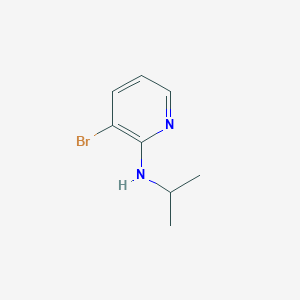

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)
![5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride](/img/structure/B1488557.png)
